molecular formula C10H15Br B15301541 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane

1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane

Cat. No.: B15301541
M. Wt: 215.13 g/mol
InChI Key: UQYNJMYMWIVEOK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of bromine to a suitable precursor, such as [1.1.1]propellane. This can be achieved through radical or nucleophilic addition reactions .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. These processes allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species. This method provides an efficient and scalable approach to producing gram quantities of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols .

Scientific Research Applications

1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites, enhancing its efficacy as a bioisostere. The compound can interact with various molecular pathways, depending on its specific functionalization .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane include:

    Bicyclo[1.1.1]pentane Derivatives: Such as 1,3-disubstituted bicyclo[1.1.1]pentanes.

    Cubanes: Another class of rigid small ring hydrocarbons.

    Higher Bicycloalkanes: Such as bicyclo[2.2.2]octane

Uniqueness

The uniqueness of this compound lies in its specific functionalization, which provides distinct chemical properties and reactivity. Its bromomethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

1-(bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane

InChI

InChI=1S/C10H15Br/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2

InChI Key

UQYNJMYMWIVEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)CBr

Origin of Product

United States

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